

Flerobuterol hydrochloride CAS number and chemical identifiers

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Compound of Interest

Compound Name: *Flerobuterol hydrochloride*

Cat. No.: *B1672769*

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Flerobuterol Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flerobuterol hydrochloride is a selective β -adrenergic receptor agonist that was investigated for its potential as an antidepressant. This technical guide provides a comprehensive overview of **Flerobuterol hydrochloride**, including its chemical identifiers, mechanism of action, and relevant experimental data. The information is intended to support researchers and professionals in the fields of pharmacology and drug development.

Chemical Identifiers

A summary of the key chemical identifiers for Flerobuterol and its hydrochloride salt is presented in Table 1.

Table 1: Chemical Identifiers for Flerobuterol and **Flerobuterol Hydrochloride**

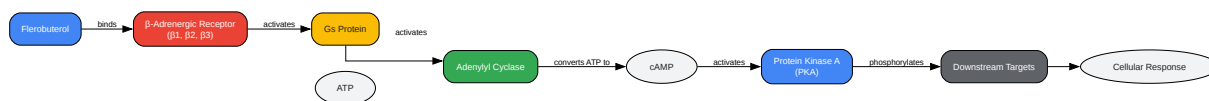
Identifier	Flerobuterol	Flerobuterol Hydrochloride
CAS Number	82101-10-8[1]	82101-08-4 (Primary)[2]
	95918-64-2 (Superseded)[2]	
Developmental Code Name	CRL-40827[1]	-
Molecular Formula	C12H18FNO[1][2]	C12H18FNO.ClH[2]
Molecular Weight	211.28 g/mol [1][2]	247.74 g/mol [2]
IUPAC Name	2-(tert-butylamino)-1-(2-fluorophenyl)ethanol[1]	Benzenemethanol, .ALPHA.-(((1,1-dimethylethyl)amino)methyl)-2-fluoro-, hydrochloride (1:1)[2]
SMILES	<chem>CC(C)(C)NCC(c1ccccc1F)O</chem> [2]	<chem>CC(C)(C)NCC(c1ccccc1F)O.Cl</chem> [2]
InChI	InChI=1S/C12H18FNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3[1][2]	InChI=1S/C12H18FNO.ClH/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13;/h4-7,11,14-15H,8H2,1-3H3;1H[2]
InChIKey	XTJMTDZHCLBKFU-UHFFFAOYSA-N[1]	NXNFXCMJTRKWFF-UHFFFAOYSA-N[2]
PubChem CID	71254[1]	3067835[2]

Mechanism of Action and Signaling Pathways

Flerobuterol is a selective agonist for β -adrenergic receptors, with activity at β_1 , β_2 , and β_3 subtypes.[1] The primary mechanism of action for β -adrenergic agonists involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

While a specific, detailed signaling pathway for Flerobuterol is not extensively documented in publicly available literature, its action can be inferred from the general mechanism of β -

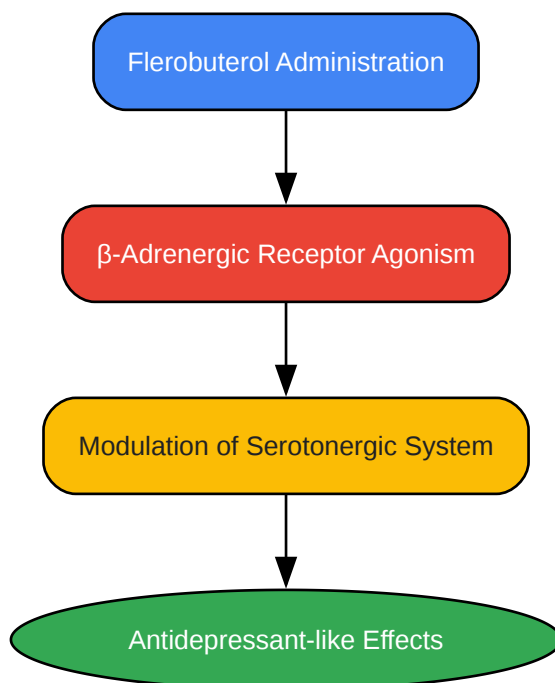
adrenergic receptor agonists. The proposed signaling cascade is depicted in the following diagram.



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Flerobuterol's proposed signaling cascade.

In the context of its antidepressant effects, Flerobuterol has been shown to enhance serotonergic neurotransmission.[3] The workflow for this enhancement is illustrated below.



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Workflow of Flerobuterol's effect on serotonin.

Experimental Protocols

Detailed experimental protocols for Flerobuterol are not readily available in their entirety. However, based on published abstracts, the following methodologies have been employed in preclinical studies.

In Vivo Electrophysiological Studies in Rats

This protocol is based on the abstract by Bouthillier et al. (1991).

- Objective: To assess the effect of Flerobuterol on the firing rate of dorsal raphe serotonin (5-HT) neurons.
- Animal Model: Male Sprague-Dawley rats.
- Drug Administration:
 - Acute Administration: Intravenous (IV) injection of Flerobuterol at doses up to 2 mg/kg.
 - Sustained Administration: Subcutaneous (SC) implantation of osmotic minipumps delivering Flerobuterol at a rate of 0.5 mg/kg/day for 2 or 14 days.
- Electrophysiological Recordings: Extracellular single-unit recordings of 5-HT neurons in the dorsal raphe nucleus.
- Outcome Measures: Firing rate of 5-HT neurons.

In Vivo Serotonin Synthesis Studies in Rats

This protocol is based on the abstract by Diksic et al.

- Objective: To investigate the effect of Flerobuterol on regional serotonin (5-HT) synthesis in the rat brain.
- Animal Model: Male Sprague-Dawley rats.
- Drug Administration: Subcutaneous (SC) implantation of osmotic minipumps delivering Flerobuterol at a rate of 0.5 mg/kg/day for 2 or 14 days.

- Methodology: Autoradiography using α -[14C]methyl-L-tryptophan to measure the rate of 5-HT synthesis.
- Outcome Measures:
 - Plasma levels of tryptophan (free and total), leucine, and isoleucine.
 - Rate of 5-HT synthesis in various brain regions, including the dorsal and median raphe, parietal and occipital cortex, and superior colliculus.

Quantitative Data

Quantitative data for Flerobuterol is limited in the public domain. The available data from preclinical studies are summarized in Table 2.

Table 2: Summary of Quantitative Data for Flerobuterol

Parameter	Value	Species	Study Type	Reference
Acute IV Dose	Up to 2 mg/kg	Rat	Electrophysiology	Bouthillier et al. (1991)
Sustained SC Dose	0.5 mg/kg/day	Rat	Electrophysiology & Serotonin Synthesis	Bouthillier et al. (1991), Diksic et al.
Treatment Duration	2 and 14 days	Rat	Electrophysiology & Serotonin Synthesis	Bouthillier et al. (1991), Diksic et al.

Conclusion

Flerobuterol hydrochloride is a β -adrenergic agonist that has demonstrated potential antidepressant-like effects through the modulation of the serotonergic system. This guide provides a summary of its chemical properties and the available preclinical data. Further research is required to fully elucidate its detailed mechanism of action, binding affinities, pharmacokinetic profile, and to establish a comprehensive understanding of its therapeutic

potential. The provided experimental outlines can serve as a basis for designing future studies to explore these aspects of Flerobuterol.

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